![molecular formula C14H14N2O4 B14392673 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione CAS No. 88332-09-6](/img/structure/B14392673.png)
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their use as intermediates in the synthesis of various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often employ similar strategies, focusing on high yield and selectivity.
Chemical Reactions Analysis
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into different isoindole derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.
Scientific Research Applications
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and reactivity. Similar compounds include other isoindole-1,3-dione derivatives, such as:
N-substituted isoindole-1,3-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Multifunctionalized isoindole-1,3-diones: . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
88332-09-6 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)butan-2-ylideneamino] acetate |
InChI |
InChI=1S/C14H14N2O4/c1-9(15-20-10(2)17)7-8-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-6H,7-8H2,1-2H3 |
InChI Key |
QMCOWPSFQGYCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


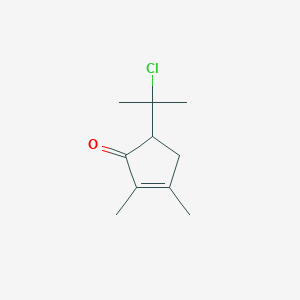
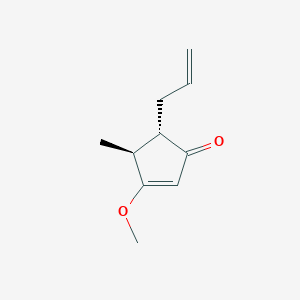
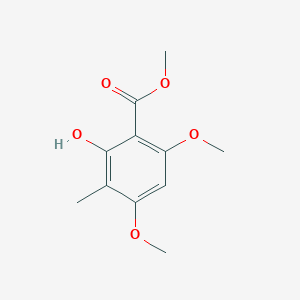

![7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14392611.png)
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)

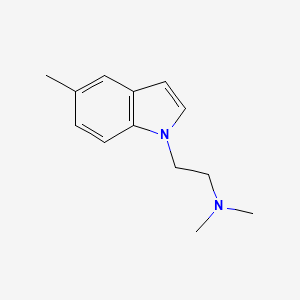
![Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate](/img/structure/B14392632.png)
![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)
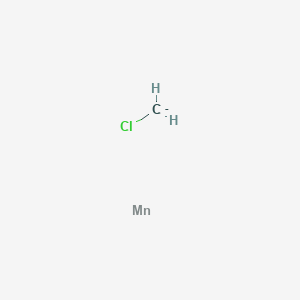
![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)
